molecular formula C15H20BrNO B1527106 3-(1-Adamantyloxy)pyridine hydrobromide CAS No. 1332528-74-1

3-(1-Adamantyloxy)pyridine hydrobromide

Cat. No. B1527106
CAS RN: 1332528-74-1
M. Wt: 310.23 g/mol
InChI Key: QWRLIBVDRFXUCZ-UHFFFAOYSA-N
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Description

3-(1-Adamantyloxy)pyridine hydrobromide is a chemical compound with the molecular formula C15H20BrNO and a molecular weight of 310.23 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1-Adamantyloxy)pyridine hydrobromide are not explicitly provided in the search results .

Scientific Research Applications

Cancer Cell Apoptosis and Solubility Enhancement

3-(1-Adamantyloxy)pyridine hydrobromide analogues have been investigated for their potential in inducing cancer cell apoptosis. A study focusing on (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) showed that modifications with nitrogen atoms in the cinnamyl ring, aiming to replace the E-double bond with XCH2 (X = O, N, S), were designed to enhance solubility, bioavailability, and reduce toxicity. Among these, pyrimidine and pyridine analogues displayed superior solubility in phosphate-buffered saline and water. Notably, a 2,5-disubstituted pyridine analogue emerged as the most potent inducer of apoptosis in KG-1 acute myeloid leukemia cells, indicating its promise as a therapeutic agent for leukemia treatment (Xia et al., 2011).

Molecular Recognition and Assembling

Research into the molecular recognition properties of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane and its derivatives, including complexes with perchlorate salt and copper(II), revealed their adaptability in forming one-dimensional motifs. These compounds demonstrate exceptional versatility in adjusting their hydrogen-bonding subunits to accommodate various assembling partners, leading to the formation of infinite zig-zag ribbons and chains. This adaptability underscores the potential of 3-(1-Adamantyloxy)pyridine hydrobromide derivatives in constructing complex molecular architectures and highlights their significance in the field of supramolecular chemistry (Karle et al., 1997).

C-H Oxygenation for Natural Product Functionalization

The palladium-catalyzed aliphatic C-H oxygenation of 3-(1-Adamantyloxy)pyridine hydrobromide derivatives, using peroxycarboxylic acids, offers a method for the regioselective oxidative functionalization of complex natural molecules. This process is characterized by its stereospecificity and high selectivity towards tertiary C-H groups, suggesting potential applications in the modification and functionalization of natural products (Lubov et al., 2023).

Spin Crossover Behavior in Iron Complexes

Studies on N-alkyl substituted bis(imino)pyridine iron imide complexes, incorporating 1-adamantyl groups, have uncovered spin crossover behavior. This phenomenon, wherein the spin state of a compound changes with temperature, offers intriguing possibilities for the development of molecular switches and sensors. The controlled spin transition in these complexes, facilitated by the structural design, presents a fascinating aspect of 3-(1-Adamantyloxy)pyridine hydrobromide derivatives for applications in materials science (Bowman et al., 2011).

Antiviral Activity Against Influenza A Virus

The antiviral potential of 3-(2-adamantyl)pyrrolidines, derived from 3-(1-Adamantyloxy)pyridine hydrobromide, against influenza A virus has been demonstrated. Notably, the parent N-H compound and its N-dialkylaminoethyl derivatives showed significant activity, surpassing that of amantadine. These findings highlight the potential of such derivatives in the development of new antiviral agents, showcasing their relevance in medicinal chemistry and pharmacology (Stamatiou et al., 2001).

properties

IUPAC Name

3-(1-adamantyloxy)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.BrH/c1-2-14(10-16-3-1)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h1-3,10-13H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRLIBVDRFXUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC4=CN=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantyloxy)pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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